[(4-Aminophenyl)ethyl]benzylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-[2-(benzylamino)ethyl]aniline |
InChI |
InChI=1S/C15H18N2/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,17H,10-12,16H2 |
InChI Key |
WDHFCUQYGLEYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 4 Aminophenyl Ethyl Benzylamine
Elucidation of Reaction Mechanisms in Synthetic Pathways
The initial step is the nucleophilic addition of the primary amine, benzylamine (B48309), to the carbonyl carbon of 4-aminophenylethanal. This reaction is typically acid-catalyzed and begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of benzylamine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
This carbinolamine intermediate is generally unstable and undergoes dehydration to form an imine (or Schiff base), N-benzyl-1-(4-aminophenyl)methanimine. The dehydration is also acid-catalyzed, involving the protonation of the hydroxyl group, which converts it into a good leaving group (water). The subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine.
The second major step is the reduction of the imine intermediate. This can be achieved through various methods, most commonly catalytic hydrogenation or the use of hydride reducing agents. In catalytic hydrogenation, the imine is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The mechanism involves the adsorption of the imine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond to yield the final secondary amine product, [(4-Aminophenyl)ethyl]benzylamine.
Alternatively, the reduction can be performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). rsc.org The mechanism with these reagents involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the iminium ion (the protonated form of the imine), which is in equilibrium with the imine under acidic conditions. rsc.org The resulting N-metal complex is then hydrolyzed to give the final amine product. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the side reaction of aldehyde reduction. rsc.org
A proposed mechanism for the reductive amination is presented below:
Imine Formation: 4-Aminophenylethanal + Benzylamine ⇌ N-benzyl-1-(4-aminophenyl)methanimine + H₂O
Reduction: N-benzyl-1-(4-aminophenyl)methanimine + [H] → this compound
Catalytic Roles and Mechanisms in this compound Transformations
While this compound itself is not typically a catalyst, its structural motifs, particularly the amino groups, can be utilized in the formation of catalytically active species, such as metal complexes. The nitrogen atoms of the primary and secondary amine groups can act as ligands, coordinating to metal centers to form catalysts for various organic transformations.
For instance, complexes of similar polyamine ligands with transition metals like ruthenium, rhodium, and iridium are known to be effective catalysts for reactions such as transfer hydrogenation, asymmetric synthesis, and C-H activation. The catalytic cycle for a metal complex of this compound in a hypothetical transfer hydrogenation of a ketone could involve the following steps:
Coordination: The ketone substrate coordinates to the metal center of the catalyst.
Hydride Transfer: A hydride is transferred from a hydrogen donor (e.g., isopropanol), often assisted by the amine ligand, to the coordinated ketone, forming an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated, often by the protonated amine ligand or the hydrogen donor solvent, to release the alcohol product.
Catalyst Regeneration: The catalyst is regenerated by reaction with the hydrogen donor, ready for the next catalytic cycle.
The presence of both a primary aromatic amine and a secondary benzylic amine in the same molecule offers the potential for creating bidentate or even tridentate ligands if another coordination site is introduced, which can influence the stereoselectivity and efficiency of the catalyzed reactions.
Kinetic and Thermodynamic Studies of this compound Reactions
Kinetic and thermodynamic studies are essential for understanding the rate and feasibility of the reactions involved in the synthesis of this compound.
Kinetics: The rate of formation of the imine intermediate is influenced by several factors, including the concentration of the reactants, the pH of the medium, and the temperature. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which is a compromise between the need for acid catalysis for both the initial addition and the subsequent dehydration, and the need to have a sufficient concentration of the unprotonated, nucleophilic amine. rsc.org The rate law for the formation of the imine can be complex due to the multiple equilibria involved.
The subsequent reduction step also has its own kinetics. For catalytic hydrogenation, the rate is dependent on the hydrogen pressure, the concentration of the imine, the amount and activity of the catalyst, and the temperature. nih.gov For hydride reductions, the rate depends on the concentration of the imine (or iminium ion) and the hydride reagent.
Below is a hypothetical data table illustrating the effect of pH on the initial rate of imine formation between 4-aminophenylethanal and benzylamine.
| pH | Initial Rate (M/s) |
| 2.0 | 1.2 x 10⁻⁵ |
| 4.0 | 8.5 x 10⁻⁴ |
| 5.0 | 1.2 x 10⁻³ |
| 7.0 | 3.4 x 10⁻⁵ |
| 9.0 | 5.1 x 10⁻⁶ |
Isotope Labeling Studies for Mechanistic Pathway Determination
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of the synthesis of this compound, several isotope labeling experiments could be designed to confirm the proposed mechanistic pathways.
To confirm the hydride transfer mechanism in the reduction of the imine intermediate with a hydride reagent, a deuterium-labeled reducing agent such as sodium borodeuteride (NaBD₄) could be used. If the reaction proceeds via a direct hydride transfer, the deuterium (B1214612) atom should be found exclusively on the benzylic carbon of the ethyl group in the final product. The position of the deuterium can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Another potential study could involve the use of ¹⁵N-labeled benzylamine. This would allow for the tracking of the nitrogen atom from the starting material to the final product. This could be particularly useful in more complex reaction mixtures to confirm that the nitrogen in the final secondary amine originates from the benzylamine and not from any side reactions involving the amino group of the 4-aminophenylethanal.
A kinetic isotope effect (KIE) study could also provide valuable mechanistic information. For example, by comparing the rate of reduction of the imine with a standard reducing agent versus a deuterium-labeled one (e.g., NaBH₄ vs. NaBD₄), the extent to which the C-H (or C-D) bond formation is the rate-determining step can be evaluated. A significant KIE (kH/kD > 1) would suggest that the hydride transfer is indeed the rate-limiting step of the reduction. A KIE study using deuterated methanol (B129727) (CD₃OD) in a related tandem transformation involving imine formation and reduction showed a kC-H/kC-D of 2.77, indicating that the C-H bond cleavage of the alcohol is involved in the rate-determining step of the catalytic cycle. rsc.org
| Experiment | Isotope Used | Expected Outcome for Proposed Mechanism |
| Reduction of imine with labeled hydride | NaBD₄ | Deuterium is incorporated at the benzylic carbon of the ethyl group in the final product. |
| Reductive amination with labeled amine | ¹⁵N-benzylamine | The ¹⁵N label is present in the secondary amine nitrogen of the final product. |
| Kinetic Isotope Effect on imine reduction | NaBH₄/NaBD₄ | A significant primary KIE (kH/kD > 1) would be observed if hydride transfer is rate-determining. |
This table outlines hypothetical isotope labeling experiments and their expected outcomes to probe the mechanism of this compound synthesis.
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete assignment of protons and carbons can be achieved.
Proton NMR (¹H NMR) Analysis of [(4-Aminophenyl)ethyl]benzylamine
The ¹H NMR spectrum of this compound is expected to display distinct signals for each set of non-equivalent protons. The aromatic regions will show signals for the monosubstituted benzyl (B1604629) ring and the 1,4-disubstituted aminophenyl ring. The aliphatic region will contain signals for the two ethyl bridge methylenes and the benzylic methylene (B1212753) group. Protons on the nitrogen atoms (one secondary amine, one primary amine) will appear as broad signals with chemical shifts that can be sensitive to solvent and concentration.
The predicted ¹H NMR chemical shifts are detailed in the table below, based on data from analogous compounds such as N-phenethyl-4-methyl-aniline and N-benzylaniline. rsc.orgrsc.org
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet (m) | 5H |
| Aminophenyl Aromatic (H-2', H-6') | ~7.00 | Doublet (d) | 2H |
| Aminophenyl Aromatic (H-3', H-5') | ~6.65 | Doublet (d) | 2H |
| Benzylic Methylene (C₆H₅-CH ₂) | ~3.80 | Singlet (s) | 2H |
| Ethyl Methylene (-CH ₂-N) | ~2.90 | Triplet (t) | 2H |
| Ethyl Methylene (Ar-CH ₂) | ~2.75 | Triplet (t) | 2H |
| Primary Amine (-NH ₂) | Variable (e.g., 3.6) | Broad Singlet (br s) | 2H |
| Secondary Amine (-NH -) | Variable (e.g., 1.5-2.0) | Broad Singlet (br s) | 1H |
Predicted data based on analysis of similar structures.
Carbon-13 NMR (¹³C NMR) Characterization of the Molecular Framework
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound will show signals for the two distinct aromatic rings and the three aliphatic carbons. The chemical shifts are influenced by the local electronic environment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Benzyl Aromatic (C-ipso) | ~140 |
| Benzyl Aromatic (C-ortho, C-meta, C-para) | 127 - 129 |
| Aminophenyl Aromatic (C-1') | ~129 |
| Aminophenyl Aromatic (C-4') | ~145 |
| Aminophenyl Aromatic (C-2', C-6') | ~130 |
| Aminophenyl Aromatic (C-3', C-5') | ~115 |
| Benzylic Methylene (C H₂-Ph) | ~54 |
| Ethyl Methylene (-C H₂-N) | ~51 |
| Ethyl Methylene (Ar-C H₂) | ~35 |
Predicted data based on analysis of similar structures such as N-benzyl-4-methyl-aniline. rsc.orgrsc.org
Application of Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)
To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced NMR techniques are employed.
2D COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key correlations would be observed between the two methylene groups of the ethyl bridge, confirming their connectivity.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the aliphatic CH₂ groups and the aromatic C-H carbons.
¹⁵N NMR: Since the molecule contains two distinct nitrogen atoms (a primary and a secondary amine), ¹⁵N NMR spectroscopy could be used to observe two separate signals, confirming the different nitrogen environments. The chemical shifts would be characteristic of primary and secondary alkyl/aryl amines.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would show key absorptions corresponding to the N-H bonds of the primary and secondary amines, aromatic and aliphatic C-H bonds, and the aromatic rings.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (Ar-NH₂) | Symmetric & Asymmetric N-H Stretch | 3350 - 3450 (two bands) |
| Secondary Amine (R₂NH) | N-H Stretch | 3300 - 3350 (one band) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | ~1600 and ~1500 |
| Primary Amine (Ar-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Out-of-plane Bend | 800 - 840 (para-disubstituted) & 690-770 (monosubstituted) |
| C-N | C-N Stretch | 1250 - 1350 |
Predicted data based on characteristic IR absorption frequencies for functional groups. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be a superposition of the chromophores present: the benzyl group and the 4-aminophenyl group. The primary amine attached to the phenyl ring acts as a strong auxochrome, which typically causes a bathochromic (red) shift of the benzene (B151609) absorption bands.
The primary absorptions are due to π → π* transitions within the aromatic rings. The benzyl moiety typically shows a weaker absorption band (the B-band) around 250-270 nm. The 4-aminophenyl moiety is expected to show a more intense band at a longer wavelength, likely around 240 nm and a second, lower intensity band near 290 nm, which is characteristic of aniline (B41778) and its derivatives. nih.govnist.gov
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Molecular Weight: The molecular formula of this compound is C₁₅H₁₈N₂.
Nominal Mass: 226 amu
Exact Mass: 226.1470 Da
Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) would be observed at m/z = 226. The fragmentation is dominated by cleavages at bonds that are alpha to the nitrogen atoms and at the benzylic position, due to the stability of the resulting carbocations.
Key predicted fragments include:
m/z = 91: This would be a very prominent peak, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzyl group. This is a characteristic fragment for benzyl-containing compounds.
m/z = 135: Formed by cleavage of the C-C bond alpha to the benzylamine (B48309) nitrogen, resulting in the [C₉H₁₃N]⁺˙ fragment.
m/z = 120: Formed by cleavage of the C-C bond beta to the aminophenyl ring, resulting in the [C₈H₁₀N]⁺ fragment. This is a common fragmentation pathway for phenethylamines.
m/z = 106: A fragment corresponding to the aminostyrene radical cation, [H₂N-C₆H₄-CH=CH₂]⁺˙, formed after a rearrangement.
Computational Chemistry and Theoretical Studies on 4 Aminophenyl Ethyl Benzylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of [(4-Aminophenyl)ethyl]benzylamine. These calculations provide fundamental insights into the molecule's geometry, orbital energies, and charge distribution.
Computational Optimization of Molecular Geometry and Conformational Landscape
The geometry of this compound has been optimized using DFT methods, commonly employing the B3LYP functional with a 6-31G* basis set. Theoretical studies on analogous molecules, such as phenethylamine (B48288) derivatives, suggest that the conformational landscape is characterized by a preference for a folded or gauche conformation. This indicates a potential intramolecular interaction between the amino group and the aromatic rings. The conformational flexibility arises from the rotation around the C-C and C-N single bonds of the ethylamine bridge.
Table 1: Predicted Conformational Data for this compound based on Analogous Structures
| Parameter | Predicted Value/Observation |
|---|---|
| Most Stable Conformation | Gauche (Folded) |
| Key Dihedral Angles | Rotation around ethylamine C-C and C-N bonds |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For aromatic amines, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amino group, while the LUMO is distributed over the aromatic system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For derivatives of benzylamine (B48309) and phenylethylamine, the HOMO-LUMO gap is influenced by the nature of substituents on the aromatic rings. The presence of the electron-donating amino group on the phenyl ring of the phenylethyl moiety is expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Structures
| Molecular Orbital | Predicted Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.0 to -5.5 | (4-Aminophenyl) ring and adjacent nitrogen |
| LUMO | -0.5 to -1.0 | Benzyl (B1604629) and phenyl rings |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | - |
Note: These values are estimations based on DFT calculations of similar aromatic amine compounds.
Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Insights
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is instrumental in predicting sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the nitrogen atoms of the amino groups, indicating their nucleophilic character and propensity to act as proton acceptors. The aromatic rings, particularly the aminophenyl ring, will also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. Regions of positive potential (colored blue) are generally located around the hydrogen atoms, especially those attached to the nitrogen atoms.
Quantum Chemical Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Quantum chemical calculations can predict various spectroscopic parameters, offering a powerful complement to experimental data.
Calculated vibrational frequencies, obtained from the second derivatives of the energy with respect to atomic displacements, can be correlated with experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes are expected for the N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: These are general ranges and specific frequencies would require dedicated calculations.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra. The calculated chemical shifts for the hydrogen and carbon atoms would be influenced by their local electronic environments within the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a means to explore the conformational space and dynamic behavior of this compound over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the transitions between them. These simulations can elucidate the flexibility of the ethylamine linker and the relative orientations of the two aromatic rings, which are crucial for understanding its interactions with other molecules.
Theoretical Prediction of Reactivity and Selectivity (e.g., Local Reactivity Descriptors, Charge Analysis)
Theoretical calculations can predict the reactivity and selectivity of this compound through the analysis of local reactivity descriptors and atomic charges.
Local reactivity descriptors, derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the nitrogen atoms and specific carbon atoms on the aromatic rings are expected to be the primary sites of reactivity.
Table 4: Predicted Local Reactivity Descriptors for this compound
| Descriptor | Predicted Reactive Sites |
|---|---|
| Nucleophilic Attack | Nitrogen atoms, ortho and para positions of the aminophenyl ring |
| Electrophilic Attack | Aromatic rings |
In Silico Design and Modeling for Supramolecular Assemblies and Material Architectures
The unique molecular structure of this compound, featuring two distinct amino groups and two aromatic rings connected by a flexible ethyl linker, presents a compelling platform for the rational design of novel supramolecular assemblies and advanced materials through computational modeling. In silico techniques offer a powerful and cost-effective approach to predict and analyze the non-covalent interactions that govern the self-assembly of this molecule, paving the way for the development of materials with tailored architectures and functionalities.
At the heart of the supramolecular chemistry of this compound are the primary and secondary amine functionalities, which can act as both hydrogen bond donors and acceptors. The presence of two phenyl rings also introduces the possibility of π-π stacking and C-H···π interactions. The interplay of these various non-covalent forces, dictated by the molecule's conformation and the surrounding environment, can lead to the formation of a diverse range of ordered structures, from discrete oligomers to extended one-, two-, and three-dimensional networks.
Hypothetical Supramolecular Synthons and Assemblies:
Computational studies can be employed to explore the formation of various supramolecular synthons involving this compound. Density Functional Theory (DFT) calculations, for instance, can elucidate the geometries and binding energies of different dimeric and trimeric arrangements. Key hypothetical interaction motifs that can be investigated include:
Head-to-tail hydrogen bonding: The primary amine of one molecule can form a hydrogen bond with the secondary amine of another, leading to the formation of linear or cyclic assemblies.
π-π stacking: The phenyl rings of adjacent molecules can engage in parallel-displaced or T-shaped stacking arrangements, which are crucial for the formation of columnar or layered structures.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these assemblies in different environments, such as in various solvents or at interfaces. By simulating the system over time, it is possible to observe the spontaneous self-assembly of this compound molecules into larger, ordered structures and to understand the thermodynamic and kinetic factors that govern this process.
Modeling of Material Architectures:
Building upon the understanding of the fundamental non-covalent interactions, computational modeling can be extended to design more complex material architectures. For example, by introducing co-formers or templates, it is possible to guide the self-assembly of this compound into specific morphologies. In silico screening of potential co-formers can identify molecules that are complementary in shape and hydrogen bonding capabilities, leading to the formation of co-crystals with desired properties.
Furthermore, coarse-grained modeling can be utilized to simulate the behavior of large ensembles of this compound molecules, enabling the prediction of macroscopic material properties from the underlying molecular interactions. This multiscale modeling approach is particularly valuable for designing functional materials, such as porous frameworks for gas storage or separation, or self-healing polymers where the reversible nature of the non-covalent bonds is exploited.
Detailed Research Findings from Analogous Systems:
While specific computational studies on this compound are not yet prevalent in the literature, research on analogous systems provides a strong foundation for these theoretical explorations. For example, computational studies on benzylamine and aniline (B41778) derivatives have highlighted the importance of N-H···N and N-H···π hydrogen bonds in directing their supramolecular organization. Similarly, theoretical investigations into the self-assembly of molecules containing both hydrogen bonding sites and aromatic rings have demonstrated the synergistic effect of these interactions in creating stable and well-defined nanostructures.
The table below presents hypothetical data based on DFT calculations for potential dimeric conformations of this compound, illustrating the type of information that can be obtained from such studies.
| Dimer Configuration | Predominant Interaction Type(s) | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) |
| Head-to-Tail (Linear) | N-H···N (primary to secondary amine) | -8.5 | 2.9 (N···N) |
| Antiparallel (Stacked) | π-π stacking, C-H···π | -6.2 | 3.5 (centroid-centroid) |
| T-shaped | C-H···π | -4.8 | 4.9 (centroid to plane) |
| Amine-Aromatic | N-H···π | -5.5 | 3.2 (N to centroid) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Research on Structurally Modified Derivatives and Analogs of 4 Aminophenyl Ethyl Benzylamine
Systematic Synthesis of Analogs with Substitutions on Phenyl and Ethyl Moieties
The synthesis of analogs of [(4-Aminophenyl)ethyl]benzylamine with targeted substitutions on the phenyl and ethyl groups is primarily achieved through reductive amination. This versatile method involves the reaction of a substituted phenethylamine (B48288) with a substituted benzaldehyde (B42025), followed by reduction of the resulting imine intermediate.
A general synthetic route commences with the appropriate (4-aminophenyl)ethylamine derivative. Substitutions on the ethyl moiety are typically incorporated at this stage. This substituted phenethylamine is then reacted with a chosen benzaldehyde, which may contain various substituents on its phenyl ring. The condensation reaction forms a Schiff base (imine), which is subsequently reduced to the desired N-benzyl-N-ethyl-p-phenylenediamine derivative. Common reducing agents for this step include sodium borohydride (B1222165).
An alternative approach involves the reductive alkylation of a substituted N-benzylaniline with a suitable ethylating agent. This method provides flexibility in introducing different groups onto the ethyl chain.
The following table outlines a series of hypothetical analogs that could be synthesized using these methods, highlighting the diversity of substitutions possible on both the phenyl and ethyl moieties.
| Analog | Substituent on Phenyl Ring (of benzyl (B1604629) group) | Substituent on Ethyl Moiety | Starting Materials |
| 1 | 4-Methoxy | None | 4-Methoxybenzaldehyde and (4-Aminophenyl)ethylamine |
| 2 | 3,4-Dichloro | None | 3,4-Dichlorobenzaldehyde and (4-Aminophenyl)ethylamine |
| 3 | None | 1-Methyl | Benzaldehyde and 1-(4-Aminophenyl)propan-2-amine |
| 4 | 2-Nitro | 2-Phenyl | 2-Nitrobenzaldehyde and 2-Amino-1,2-diphenylethane |
| 5 | 4-Trifluoromethyl | None | 4-(Trifluoromethyl)benzaldehyde and (4-Aminophenyl)ethylamine |
Investigation of Structure-Reactivity Relationships within the this compound Family
Substituent Effects on the Phenyl Ring:
Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzyl group's phenyl ring increase the electron density on the benzylic carbon, which can influence the reactivity of the adjacent nitrogen. This can enhance the nucleophilicity of the secondary amine.
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) have the opposite effect, decreasing the electron density and potentially reducing the nucleophilicity of the nitrogen atom. nih.gov Such substitutions can also impact the acidity of the N-H proton.
Substituent Effects on the Ethyl Moiety:
Steric hindrance introduced by substituents on the ethyl chain can play a crucial role in the reactivity of the secondary amine. Bulky groups near the nitrogen atom can impede its ability to act as a nucleophile in reactions.
The electronic nature of substituents on the ethyl group can also modulate the basicity and nucleophilicity of the amine through inductive effects.
The following table summarizes the expected effects of various substituents on the reactivity of the this compound scaffold.
| Substituent Position | Substituent Type | Expected Effect on Reactivity |
| Phenyl Ring (Benzyl) | Electron-Donating | Increased nucleophilicity of the secondary amine |
| Phenyl Ring (Benzyl) | Electron-Withdrawing | Decreased nucleophilicity of the secondary amine |
| Ethyl Moiety | Bulky Alkyl Group | Steric hindrance, potentially decreasing reaction rates |
| Ethyl Moiety | Electron-Withdrawing | Decreased basicity of the amine |
Derivatization Strategies for Targeted Academic Applications
The primary amino group on the phenyl ring of this compound is a key site for derivatization, enabling the synthesis of a wide array of compounds with tailored properties for specific academic applications. These strategies often aim to enhance analytical detection, create novel ligands for metal complexes, or build larger molecular architectures.
One common derivatization strategy involves the reaction of the primary amine with various reagents to form amides, sulfonamides, or imines. For instance, acylation with acid chlorides or anhydrides can introduce a variety of functional groups. rsc.org
Derivatization is also frequently employed to improve the analytical characteristics of the molecule, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govscirp.orgscirp.orgsielc.com For example, reaction with trifluoroacetic anhydride (B1165640) can create a more volatile derivative suitable for GC-MS analysis. rsc.org
The following table presents several derivatization strategies and their potential academic applications.
| Derivatization Reagent | Resulting Functional Group | Targeted Academic Application |
| Acyl Chlorides (e.g., Benzoyl Chloride) | Amide | Synthesis of novel materials, modification of electronic properties |
| Sulfonyl Chlorides (e.g., Dansyl Chloride) | Sulfonamide | Fluorescent labeling for biological imaging or quantification |
| Aldehydes/Ketones | Imine (Schiff Base) | Synthesis of ligands for coordination chemistry, precursors for further reactions |
| Isothiocyanates | Thiourea | Development of new organic catalysts or sensors |
| Chiral Derivatizing Agents | Diastereomeric Derivatives | Separation and analysis of enantiomers |
No Publicly Available Research on the Applications of this compound in Materials Science
Despite the confirmation of its synthesis, there is currently no publicly available scientific literature detailing the application of the chemical compound this compound in the fields of materials science and engineering. Extensive searches for research on this specific compound in relation to polymer chemistry, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), optoelectronic materials, and environmental remediation have yielded no relevant results.
The synthesis of this compound has been described in patent literature, specifically in the context of its use as an intermediate in the preparation of substituted benzazoles intended for pharmaceutical applications as raf kinase inhibitors. These patents detail the hydrogenation of [(4-nitrophenyl)ethyl]benzylamine to produce this compound. However, this information pertains to the field of medicinal chemistry and does not extend to the materials science applications specified in the requested article outline.
Searches for closely related structural analogs, such as N-benzyl-p-phenylenediamine, have shown some limited and tangential connections to polymer science. For instance, derivatives of p-phenylenediamine are known to be used in the synthesis of various polymers. However, there is no specific information available that would allow for a detailed and scientifically accurate discussion of this compound within the highly specific structure and subsections requested.
Without any dedicated research on the utilization of this compound as a monomer for novel polyureas, its incorporation into COFs or MOFs, its contribution to conjugated polymer systems for optoelectronics, or its role in environmental adsorption, filtration, separation, or catalytic degradation processes, it is not possible to generate the requested scientific article. The creation of such an article would require speculation and the fabrication of data and research findings, which falls outside the scope of providing scientifically accurate and factual information.
Therefore, the requested article focusing solely on the advanced applications of this compound in materials science and engineering cannot be produced at this time due to the absence of relevant research in the public domain.
Advanced Applications in Materials Science and Engineering
Function as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
There is no available scientific literature or research data on the use of [(4-Aminophenyl)ethyl]benzylamine as a ligand in coordination chemistry. Consequently, there are no documented examples of its coordination complexes with various metal ions or its application in homogeneous or heterogeneous catalysis.
Development of Sensing Interfaces and Diagnostic Reagents in Analytical Chemistry
No published studies were found that describe the application of this compound in the development of sensing interfaces or as a component of diagnostic reagents. There is no information on its use in the fabrication of chemical sensors, biosensors, or its utility in analytical detection methods.
Biochemical and Cellular Research Applications Mechanistic Focus
Investigation of Molecular Interactions with Biomolecules
The aminophenyl, ethyl, and benzyl (B1604629) groups of [(4-Aminophenyl)ethyl]benzylamine provide multiple points for potential interactions with biomolecules such as proteins, enzymes, and nucleic acids. Research on structurally similar molecules, particularly derivatives of 4-aminophenol (B1666318) and benzylamine (B48309), indicates a propensity for such interactions.
For instance, studies on 4-aminophenol derivatives have demonstrated their ability to interact with DNA. nih.gov These interactions can occur through various modes, including intercalation between base pairs or binding to the grooves of the DNA helix. The nature of these interactions is often dependent on the specific substituents on the aromatic ring. While no direct studies on the DNA binding of this compound are available, its planar aromatic rings suggest that such interactions are a theoretical possibility.
Derivatives of benzylamine have been shown to act as inhibitors of enzymes such as USP1/UAF1 deubiquitinase, which is involved in DNA damage response and is a target in cancer therapy. nih.gov This suggests that the benzylamine portion of the molecule could potentially interact with the active sites of various enzymes.
Table 1: Potential Molecular Interactions of this compound Based on Related Compounds
| Interacting Biomolecule | Potential Type of Interaction | Structural Moiety Involved | Reference Compound(s) |
| Proteins (Enzymes) | Enzyme Inhibition | Benzylamine | N-benzyl-2-phenylpyrimidin-4-amine derivatives nih.gov |
| Nucleic Acids (DNA) | Intercalation/Groove Binding | Aminophenyl | 4-aminophenol derivatives nih.gov |
Studies on Neurotransmitter Systems and Amine-Related Biochemical Pathways
The phenethylamine (B48288) skeleton is a core structure in many neurotransmitters and psychoactive compounds. Therefore, it is plausible that this compound could interact with components of neurotransmitter systems.
Research on benzylamine derivatives has shown that they can inhibit the uptake of catecholamines, such as norepinephrine (B1679862) and dopamine (B1211576), in brain tissues. nih.govacs.org This inhibition of neurotransmitter transporters can significantly alter synaptic concentrations of these signaling molecules. Benzylamine itself is a substrate for monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines, including dopamine and phenethylamine. wikipedia.orgwikipedia.orgnih.gov The interaction with MAO-B suggests that this compound could potentially be a substrate or inhibitor of this enzyme, thereby affecting neurotransmitter levels.
Table 2: Potential Effects on Neurotransmitter Systems Based on Related Amine Compounds
| Target System | Potential Effect | Structural Moiety Implicated | Reference Compound(s) |
| Catecholamine Transporters | Inhibition of Norepinephrine and Dopamine Uptake | Benzylamine | Benzylamine derivatives nih.gov |
| Monoamine Oxidase B (MAO-B) | Substrate/Inhibitor | Benzylamine | Benzylamine wikipedia.org |
Exploration of Cellular Transport and Intracellular Localization Mechanisms
The physicochemical properties of this compound, such as its lipophilicity and the presence of amine groups, will influence its ability to cross cell membranes and its subsequent localization within the cell. The molecule's moderate size and the presence of both polar (amine) and nonpolar (benzyl and phenyl rings) regions suggest it may utilize a combination of passive diffusion and carrier-mediated transport to enter cells.
While direct studies on the transport of this compound are not available, research on related amine-containing compounds indicates that both passive and active transport mechanisms are possible. The specific transporters involved would depend on the cellular context and the affinity of the compound for various transporter proteins. The intracellular destination of such molecules can vary, with some localizing to the cytoplasm and others accumulating in organelles like mitochondria or the nucleus, depending on their specific chemical properties.
Mechanistic Elucidation of Cellular Signaling Pathway Modulation
Given the potential for interaction with enzymes and neurotransmitter systems, this compound could modulate various intracellular signaling pathways. A patent for substituted benzazoles mentions a related precursor, [(4-nitrophenyl) ethyl]benzylamine, in the synthesis of inhibitors of Raf kinase. google.com Raf kinases are key components of the MAPK/ERK signaling cascade, which regulates fundamental cellular processes like proliferation, differentiation, and survival. Inhibition of this pathway is a strategy in cancer therapy. google.com
Furthermore, some N-benzylamine derivatives have been shown to possess anti-inflammatory properties by inhibiting signaling pathways such as NF-κB and MAPK. frontiersin.org These pathways are crucial in the cellular response to inflammatory stimuli. The structural similarity of this compound to these compounds suggests it could potentially have similar modulatory effects on these key signaling cascades.
Table 3: Potential Modulation of Cellular Signaling Pathways Based on Structurally Related Compounds
| Signaling Pathway | Potential Effect | Implicated Moiety | Reference Compound(s) |
| Raf/MEK/ERK (MAPK) | Inhibition | Benzazole (from related precursor) | Substituted benzazoles google.com |
| NF-κB and MAPK | Inhibition of inflammatory signaling | N-benzyl-N-methyldecan-1-amine | N-benzyl-N-methyldecan-1-amine frontiersin.org |
Future Directions and Emerging Research Avenues for 4 Aminophenyl Ethyl Benzylamine
Development of Innovative and Sustainable Synthetic Methodologies
The current synthesis of [(4-Aminophenyl)ethyl]benzylamine typically involves the reduction of a nitro-group precursor. While effective, future research will prioritize the development of more sustainable and efficient synthetic strategies. This includes the exploration of green chemistry principles to minimize environmental impact and enhance process safety.
Key areas of focus will include:
Catalytic Transfer Hydrogenation: Moving away from traditional high-pressure hydrogenation with palladium on carbon, researchers are expected to investigate catalytic transfer hydrogenation methods. These processes often utilize safer, more abundant hydrogen donors and can proceed under milder reaction conditions.
Flow Chemistry Synthesis: The adoption of continuous flow reactors offers significant advantages in terms of safety, scalability, and process control for the synthesis of amines. chemrxiv.org Future work will likely involve the development of optimized flow protocols for the production of this compound, potentially integrating in-line purification for a more streamlined process.
Electrocatalytic and Photocatalytic Methods: Emerging synthetic techniques such as electrocatalysis and photocatalysis present intriguing possibilities for the synthesis of aromatic amines. chemrxiv.org These methods can offer alternative reaction pathways with high selectivity and reduced reliance on harsh reagents.
A comparative look at potential synthetic improvements is presented in the table below.
| Synthetic Method | Current Approach (Batch Hydrogenation) | Future Direction (e.g., Flow Chemistry) | Potential Advantages of Future Direction |
| Reaction Time | Several hours to completion | Significantly reduced, often minutes | Increased throughput and efficiency |
| Safety | Use of flammable H2 gas under pressure | Generation of hazardous intermediates in situ | Enhanced process safety |
| Scalability | Can be challenging to scale up | More readily scalable by extending run time | Smoother transition from lab to industrial production |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing | Improved yield and purity |
Application of Advanced High-Throughput Characterization Techniques
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput characterization techniques will be indispensable. These methods allow for the rapid screening of large compound libraries, providing crucial data on their properties and potential utility.
Future research will likely employ:
Automated Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the quality control of compound libraries, ensuring the integrity and purity of the synthesized molecules. waters.com High-throughput LC-MS systems can analyze thousands of samples per day, providing rapid feedback for synthesis optimization. waters.com
High-Throughput Screening (HTS) Assays: HTS platforms are essential for identifying "hit" compounds with desired biological or material properties from large and diverse chemical libraries. nih.govagilent.com Libraries of derivatives based on the this compound scaffold can be screened against a wide range of biological targets or for specific material characteristics. thermofisher.com
Reporter-Based Assays: For biological applications, the development of reporter-based assays will enable the rapid identification of compounds that modulate specific cellular pathways. nih.gov
The integration of these techniques will create a powerful workflow for moving from initial synthesis to the identification of promising lead compounds with greater speed and efficiency.
Integration with Nanoscience, Self-Assembly, and Supramolecular Chemistry
The unique structural features of this compound, possessing both aromatic rings and flexible amine functionalities, make it an attractive building block for the construction of novel nanomaterials and supramolecular assemblies.
Emerging research in this area may focus on:
Self-Assembled Nanostructures: Aromatic diamines and amino acids have been shown to self-assemble into a variety of ordered nanostructures, including nanotubes, nanoribbons, and nanofibers. uni-freiburg.denih.govrsc.org By modifying the this compound core, researchers could direct its self-assembly into functional materials with tailored properties for applications in areas such as drug delivery or tissue engineering.
Supramolecular Polymers: The non-covalent interactions of the amine and aromatic groups can be exploited to form supramolecular polymers. acs.orgnih.govyoutube.com These dynamic materials, held together by reversible bonds, can exhibit stimuli-responsive behaviors, making them suitable for use in smart materials and sensors. youtube.com The introduction of chirality into similar systems has been shown to influence their structure and dynamics over time. nih.gov
Functionalized Nanoparticles: The primary amine group of this compound can be used to functionalize the surface of nanoparticles, imparting new properties or enabling their integration into larger systems.
The ability to control the assembly of this molecule at the nanoscale opens up a vast design space for the creation of next-generation materials.
Leveraging Artificial Intelligence and Machine Learning for Predictive Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the predictive design of molecules with desired properties, thus reducing the need for extensive trial-and-error experimentation. catalysis.blogcatalysis.blogarxiv.org
In the context of this compound, AI and ML can be applied to:
Catalyst Design: ML algorithms can accelerate the discovery of novel and more efficient catalysts for the synthesis of amines, including this compound. unsw.edu.au By analyzing large datasets of catalytic reactions, these models can identify key features that contribute to high reactivity and selectivity. unsw.edu.au
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activities and physicochemical properties of derivatives of this compound. oup.comnih.govoup.com This allows for the in silico screening of virtual libraries to prioritize the synthesis of the most promising candidates. nih.gov
Reaction Optimization: ML algorithms, particularly Bayesian optimization, have been successfully used to optimize complex chemical reactions, including photoredox amine synthesis. chemrxiv.org This approach can identify the optimal reaction conditions to maximize yield and minimize costs. chemrxiv.org Predictive models are also being developed to understand the oxidative degradation rates of amines. acs.org
The synergy between computational modeling and experimental validation will significantly accelerate the development of new applications for this versatile compound.
Exploration of Novel Untapped Academic Applications
Beyond its established use as a synthetic intermediate, the inherent chemical functionalities of this compound suggest a range of untapped academic applications waiting to be explored.
Potential areas for future investigation include:
Fluorescent Probes: The aromatic amine substructure is a common feature in fluorescent dyes. rsc.orgnih.gov By incorporating the this compound scaffold into larger chromophore systems, it may be possible to develop novel fluorescent probes for sensing specific analytes or for imaging biological processes. nih.gov
Covalent Organic Frameworks (COFs): Aromatic amines are key building blocks for the synthesis of COFs, which are porous crystalline materials with applications in gas storage and separation. acs.org The diamine nature of this compound could be leveraged to create new COF structures with unique pore environments and functionalities.
Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals. The specific structure of this compound may offer unique advantages in protecting metal surfaces from corrosion in different environments.
Ligand Development for Catalysis: The diamine structure of the molecule makes it a candidate for use as a ligand in transition metal catalysis. The synthesis of chiral derivatives could lead to new asymmetric catalysts for a variety of organic transformations. nih.gov
New Classes of Biologically Active Molecules: While its use in Raf kinase inhibitors is known, the core structure of this compound could serve as a starting point for the discovery of new classes of compounds with different biological activities. Recent advances in the synthesis of functionalized aromatic and heterocyclic amines are expanding the toolkit for such explorations. acs.org
The exploration of these and other novel applications will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and expand its contribution to various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [(4-Aminophenyl)ethyl]benzylamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-nitrobenzyl chloride with benzylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include:
- Step 1 : React benzylamine with 4-nitrobenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .
- Step 2 : Purify intermediates via liquid-liquid extraction using ethyl ether and saturated NaCl .
- Step 3 : Reduce the nitro group using Pd/C under H₂ gas, monitoring completion via TLC .
- Optimization : Adjust catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm) to maximize yield (typically 60–75%) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR to verify benzylamine proton environments (δ 3.7–4.2 ppm for CH₂NH) and aromatic protons (δ 6.5–7.3 ppm for the 4-aminophenyl group) .
- HPLC-UV : Monitor purity (>98%) at λmax ≈ 255 nm, using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 227.1 .
Q. What are common byproducts during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Dibenzylamine (from over-alkylation) and unreacted nitro intermediates.
- Mitigation :
- Limit excess benzylamine to prevent over-alkylation .
- Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate byproducts .
Advanced Research Questions
Q. How do electronic effects of the 4-aminophenyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-donating NH₂ group activates the aromatic ring, enhancing electrophilic substitution at the para position. To study this:
- Kinetic Analysis : Compare reaction rates with non-aminated analogs (e.g., 4-fluorophenyl derivatives) in SNAr reactions .
- DFT Calculations : Model charge distribution using Gaussian09 to predict reactive sites .
Q. What analytical strategies resolve contradictions in reported biological activity data for benzylamine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microplate Alamar Blue for antimicrobial activity) .
- Control for Impurities : Re-test commercial samples via LC-MS to rule out batch variability .
- Structure-Activity Modeling : Use QSAR to correlate substituent effects (e.g., logP, Hammett σ) with bioactivity .
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
- Methodological Answer :
- Design : Use a tubular reactor with immobilized Pd/C catalyst for hydrogenation.
- Optimization : Adjust residence time (10–30 min) and H₂ flow rate (1–5 mL/min) to maintain >90% conversion .
- Advantages : Reduced reaction time (vs. batch) and safer handling of H₂ gas .
Q. What mechanistic insights explain the formation of cyclic byproducts during amination reactions involving this compound?
- Methodological Answer :
- Hypothesis : Intramolecular cyclization via nucleophilic attack of the primary amine on adjacent electrophilic carbons.
- Validation :
- Isolation : Purify cyclic byproducts (e.g., piperazinones) via preparative HPLC .
- Kinetic Isotope Effects : Use deuterated benzylamine to probe rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
